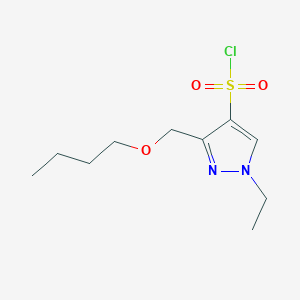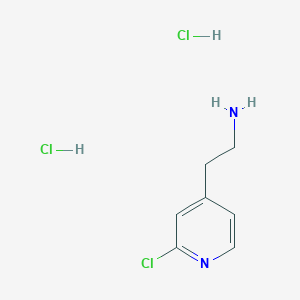
2-(2-Chloropyridin-4-yl)ethanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Chloropyridin-4-yl)ethanamine;dihydrochloride” is a chemical compound with the CAS Number: 1909308-88-8 . It has a molecular weight of 215.51 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is1S/C6H7ClN2.2ClH/c7-6-3-5(4-8)1-2-9-6;;/h1-3H,4,8H2;2*1H . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 215.51 . The InChI code provides further details about its molecular structure .Applications De Recherche Scientifique
DNA Interaction and Anticancer Activity
Complexes with tridentate ligands, including variations of 2-(2-Chloropyridin-4-yl)ethanamine, exhibit strong DNA binding propensity and demonstrate significant DNA cleavage activity. These complexes, such as Cu(II) complexes of N-((1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine, show high DNA binding strength and minor structural changes in calf thymus DNA, indicating groove and/or surface binding. Moreover, these complexes possess anticancer properties with low toxicity for different cancer cell lines, making them potential candidates for cancer treatment (Kumar et al., 2012).
Molecular Structure and Corrosion Inhibition
Compounds including derivatives of 2-(2-Chloropyridin-4-yl)ethanamine, such as Schiff base cadmium(II) complexes, have been observed to offer corrosion inhibition properties on mild steel. These complexes form a protective layer on the metal surface, significantly reducing corrosion in acidic environments. The molecular structure of these complexes, particularly the nuclearity-driven coordination, plays a crucial role in their effectiveness as corrosion inhibitors (Das et al., 2017).
Catalytic Activity and Polymerization
Zinc complexes bearing derivatives of 2-(2-Chloropyridin-4-yl)ethanamine exhibit significant catalytic activity, particularly in the ring-opening polymerization of rac-lactide. These complexes, such as dichloro zinc complexes with N-[(S)-1-(pyridin-2-yl)ethyl]ethanamine, demonstrate high catalytic efficiency, leading to the formation of highly stereocontrolled polylactides. This indicates their potential application in the field of polymer chemistry (Nayab et al., 2012).
Photo-induced Oxidation and DNA Cleavage
The photochemistry of complexes involving derivatives of 2-(2-Chloropyridin-4-yl)ethanamine has been extensively studied. These complexes undergo photo-induced oxidation, leading to the formation of superoxide radical anion and complexes in the Fe(III) redox state. This process enhances the rate of outer sphere electron transfer, which is crucial in oxidative DNA cleavage activity. Such properties make these complexes significant in studies related to photochemistry and DNA interactions (Draksharapu et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-(2-chloropyridin-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c8-7-5-6(1-3-9)2-4-10-7;;/h2,4-5H,1,3,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDAMPPZDBXBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCN)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2470891.png)
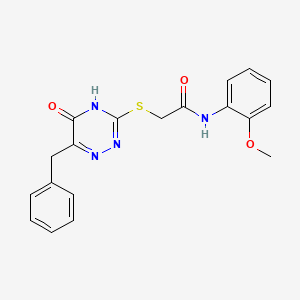
![(E)-4-(Dimethylamino)-N-[(3-methylsulfonylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2470897.png)
![Methyl({[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl})amine](/img/structure/B2470898.png)
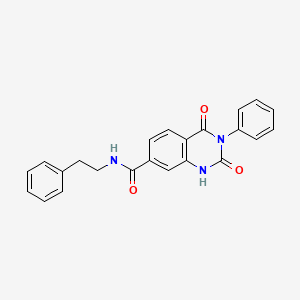
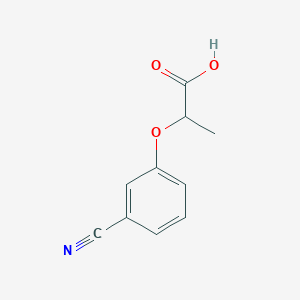

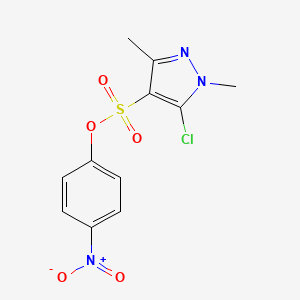
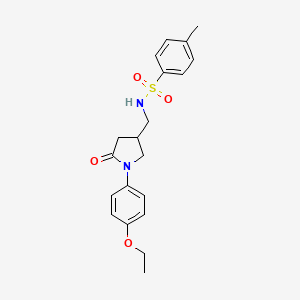
![1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2470909.png)

![Ethyl 5,5,7,7-tetramethyl-2-[(3-nitrobenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2470912.png)
